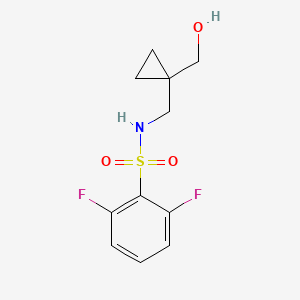

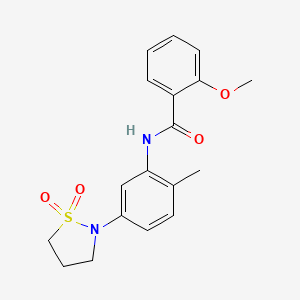

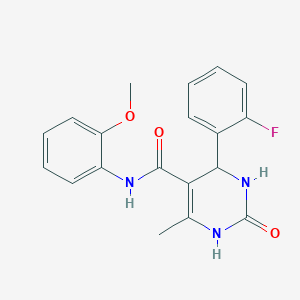

![molecular formula C19H19ClN2O3S B2515730 N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847410-06-4](/img/structure/B2515730.png)

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer some properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives is described in the second paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and characterized . These compounds were synthesized using a linear synthesis approach, which typically involves stepwise chemical reactions that build up the desired molecular structure. The characterization of these compounds was performed using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are crucial for confirming the structure and purity of the synthesized compounds.

Molecular Structure Analysis

The first paper discusses the crystal and molecular structures of a related compound, N-(5-chloro-2-hydroxy-phenyl)-acetamide, and its co-crystal with 3,5-dinitrobenzoic acid . X-ray diffraction analysis was used to determine the crystalline structure, revealing that the compound crystallizes in the monoclinic space group with specific lattice parameters . The supramolecular architecture involves various non-covalent interactions such as hydrogen bonds and π-π interactions, which contribute to the stability and three-dimensional structure of the crystal .

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specific to the compound , the synthesis paper implies that the related compounds undergo a series of reactions to incorporate various functional groups into the final structure. These reactions are likely to include steps such as arylation, acylation, and thiol-ene coupling, which are common in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical properties such as melting point (mp) and elemental composition of related compounds are reported in the first paper . The melting point is an important physical property that can provide information about the purity and stability of a compound. The elemental analysis confirms the composition of the compound, ensuring that the synthesis has yielded the correct product. The chemical properties, such as reactivity and stability, can be inferred from the molecular structure and the presence of certain functional groups, such as the acetamide moiety, which is known to participate in hydrogen bonding and can influence the compound's solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is part of a broader class of compounds that have been synthesized and characterized for their potential applications in scientific research. One related study focuses on the synthesis, characterization, and antimicrobial activity of substituted dibenzo[b,f][1,4]thiazepines analogues. These compounds exhibit significant antimicrobial activity, suggesting their potential utility in developing new antibacterial agents (Tailor, Patel, & Malik, 2014).

Antimicrobial Activity

Related compounds, specifically 2-(11-Oxodibenzo[b,f][1,4]thiazepin-10(11H)-yl)-N phenylacetamide derivatives, have shown good antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests the potential application of N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide and its analogues in the development of novel antimicrobial agents with broad-spectrum activity (Tailor, Patel, & Malik, 2014).

Anti-Inflammatory Activity

Compounds bearing structural similarities to N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide have also been investigated for their anti-inflammatory properties. A study synthesized novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrated significant anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Antitumor Activity

Additionally, related research on benzothiazepine derivatives has explored their potential as anticancer drugs. Improved methods for synthesizing new 1,5-benzothiazepine derivatives have been developed, showing promise as analogues of anticancer drugs due to their antimicrobial activity, which may also imply potential antitumor properties (Sharma, Singh, Yadav, & Prakash, 1997).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-12-9-19(24)22(15-5-3-4-6-17(15)26-12)11-18(23)21-14-10-13(20)7-8-16(14)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJWIIHHBCQYRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

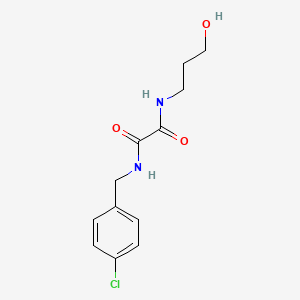

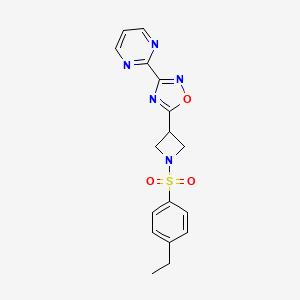

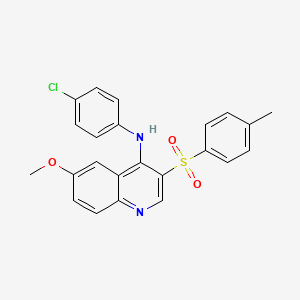

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

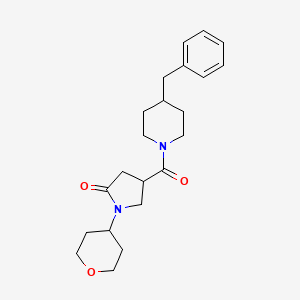

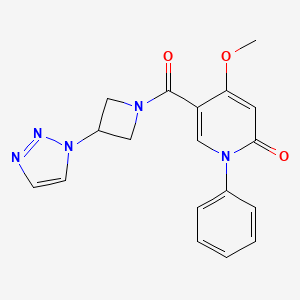

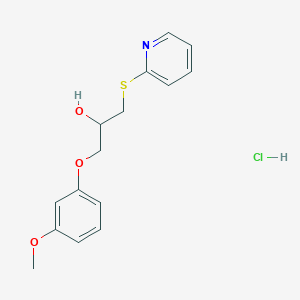

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

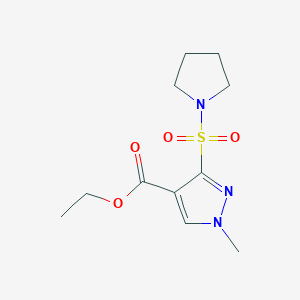

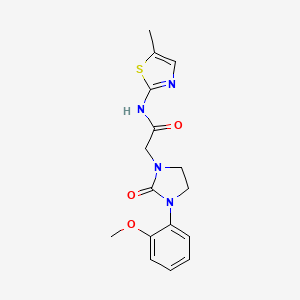

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)